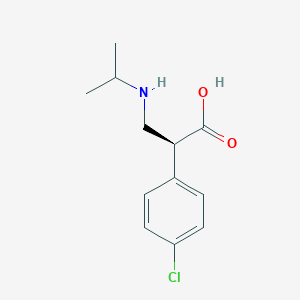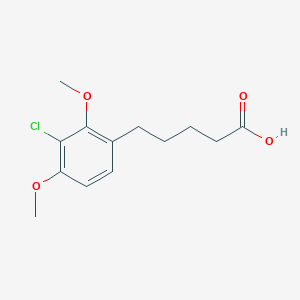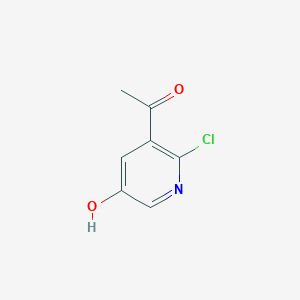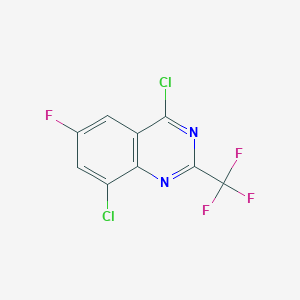![molecular formula C9H6FNO3 B13659436 Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)
Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds have garnered significant attention due to their wide range of applications in medicinal chemistry, particularly in drug discovery and development .
Preparation Methods
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods often employ microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-fluorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: This compound has similar synthetic routes and biological activities but differs in its specific substituents and resulting properties.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds are studied for their antifungal activities and have different substituents on the isoxazole ring.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 5-fluoro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)11-14-8/h2-4H,1H3 |
InChI Key |
VIUSWNJRSWCZSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NO1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)









![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)



